

Structural Revisions of Lankacidinol Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: Lankacidinol A

Cat. No.: B15580278

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A comprehensive analysis of the structural reassignment of 2,18-seco-**lankacidinol A**, 2,18-seco-lankacidinol B, and iso-lankacidinol, backed by synthetic chemistry and spectroscopic evidence, provides critical insights for researchers in natural product chemistry and drug development. This guide compares the originally proposed and revised structures, presents the key experimental data that necessitated these changes, and details the methodologies for the pivotal experiments.

Key Structural Reassignments

Recent investigations, primarily leveraging total synthesis and detailed spectroscopic analysis, have led to the structural revision of several lankacidinol-related natural products. These corrections are crucial for a precise understanding of their structure-activity relationships and for guiding future synthetic and medicinal chemistry efforts.

2,18-seco-Lankacidinol A: From Macrocyclic Hemiaminal to Oxazolidinone

The structure of 2,18-seco-**lankacidinol A**, initially reported as a macrocyclic hemiaminal, has been revised to contain a 4-oxazolidinone ring. This significant revision was driven by a total synthesis approach inspired by a reconsidered biosynthetic pathway.

2,18-seco-Lankacidinol B: A Stereochemical Correction at C4

The structural reassignment of 2,18-seco-lankacidinol B involved the inversion of the stereocenter at the C4 position from the initially proposed R configuration to the S configuration. This was unequivocally proven through the synthesis of all four possible diastereomers and a meticulous comparison of their nuclear magnetic resonance (NMR) spectra with that of the natural product. The ^1H and ^{13}C NMR spectra of the synthesized (4S, 5R)-diastereomer were identical to those of the isolated compound.

iso-Lankacidinol: Revision of C2 and C5 Stereocenters

The initially proposed structure of iso-lankacidinol has also been revised, with corrections to the stereochemistry at both the C2 and C5 positions. This reassignment was proposed based on mechanistic considerations of its formation, favoring a retro-Mannich/Mannich cascade over a retro-Michael/Michael reaction, and was confirmed through total synthesis.

Comparative Data

The following tables summarize the key comparative data that led to the structural reassignments.

Table 1: Comparison of ^1H NMR Data for 2,18-seco-Lankacidinol B Diastereomers

Proton	Originally Proposed (4R, 5R) (Calculated/Predicted)	Revised Structure (4S, 5R) (Experimental)	Other Diastereomers
H-4	-	δ 4.25 (m)	-
H-5	-	δ 3.80 (dq, J = 9.0, 6.2 Hz)	-
H-20 (Me)	-	δ 1.25 (d, J = 6.2 Hz)	-

Note: Specific chemical shift and coupling constant values for the originally proposed structure of 2,18-seco-lankacidinol B are not available as it was not the correct structure. The data presented for the revised structure is from the synthetic compound that matched the natural product.

Table 2: Biological Activity of Lankacidin Analogs

Compound	Cell Line/Organism	Activity	IC50 / MIC
2,18-seco-Lankacidinol A	A549 (Human Lung Carcinoma)	Cytotoxic	Data not available
PC-3 (Human Prostate Carcinoma)	Cytotoxic	Data not available	
Revised 2,18-seco-Lankacidinol B	Gram-positive bacteria	Weak to no antibacterial activity	> 64 µg/mL
Gram-negative bacteria	Weak to no antibacterial activity	> 64 µg/mL	
Lankacidin C	Various Gram-positive bacteria	Antibacterial	Potent, comparable to erythromycin
L1210 leukemia, B16 melanoma	Antitumor	Active	

The cytotoxic activities of 2,18-seco-lankacidinol A were reported upon its isolation, but specific IC50 values were not provided in the initial publication. The antibacterial screening of the revised 2,18-seco-lankacidinol B and its other diastereomers showed minimal activity.

Experimental Protocols

The structural reassignments were made possible through rigorous chemical synthesis and spectroscopic analysis. Below are detailed methodologies for key experiments.

Synthesis of (4S, 5R)-2,18-seco-Lankacidinol B

The successful synthesis of the correct diastereomer of 2,18-seco-lankacidinol B was a critical step in its structural revision. A convergent approach was employed, involving the synthesis of two key fragments followed by their coupling.

1. Synthesis of the "Left-Half" Aldehyde:

- An Evans syn-aldol reaction between a chiral N-acyloxazolidinone and an appropriate aldehyde was used to establish the desired C4 and C5 stereochemistry.
- The resulting aldol adduct was then converted in several steps to the aldehyde fragment corresponding to the C1-C10 portion of the molecule.

2. Synthesis of the "Right-Half" Vinyl Stannane:

- The C11-C21 fragment was prepared from a commercially available starting material.
- Key steps included an asymmetric allylation and the introduction of a vinyl stannane moiety for the subsequent cross-coupling reaction.

3. Stille Cross-Coupling and Deprotection:

- The "left-half" aldehyde and the "right-half" vinyl stannane were coupled using a palladium catalyst (e.g., Pd(PPh₃)₄).
- Following the cross-coupling, a global deprotection of the silyl protecting groups yielded the final product,
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